molecular formula C15H28BNO4 B13511258 tert-Butyl ((1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)methyl)carbamate

tert-Butyl ((1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)methyl)carbamate

Cat. No.: B13511258
M. Wt: 297.20 g/mol
InChI Key: PMYRCBCNPCNYIP-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methyl}carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a cyclopropyl ring, which is further substituted with a dioxaborolane moiety. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative that contains the dioxaborolane group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which tert-butyl N-{[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methyl}carbamate exerts its effects is largely dependent on its reactivity at the boron center. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved include interactions with enzymes or receptors that can form covalent bonds with the boron center .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H28BNO4

Molecular Weight

297.20 g/mol

IUPAC Name

tert-butyl N-[[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methyl]carbamate

InChI

InChI=1S/C15H28BNO4/c1-12(2,3)19-11(18)17-10-15(8-9-15)16-20-13(4,5)14(6,7)21-16/h8-10H2,1-7H3,(H,17,18)

InChI Key

PMYRCBCNPCNYIP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2)CNC(=O)OC(C)(C)C

Origin of Product

United States

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